molecular formula C23H26N6O2S B10900145 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide

2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide

Cat. No.: B10900145
M. Wt: 450.6 g/mol
InChI Key: DMQZRJSANWSBSI-AFUMVMLFSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a propanohydrazide backbone with a 4-hydroxybenzylidene substituent and a 4-allyl-5-(4-toluidinomethyl) group at the triazole ring. The structure combines a sulfanyl linkage at position 3 of the triazole, which is critical for its biological and chemical properties.

Synthesis typically involves S-alkylation of triazole-3-thiol precursors (e.g., using cesium carbonate as a base) followed by hydrazide condensation, as described in analogous triazole-thiol derivatives . Computational studies suggest its structural similarity to kinase inhibitors, with the hydroxybenzylidene group acting as a pharmacophore .

Properties

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C23H26N6O2S/c1-4-13-29-21(15-24-19-9-5-16(2)6-10-19)26-28-23(29)32-17(3)22(31)27-25-14-18-7-11-20(30)12-8-18/h4-12,14,17,24,30H,1,13,15H2,2-3H3,(H,27,31)/b25-14+

InChI Key

DMQZRJSANWSBSI-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the allyl, toluidinomethyl, and hydrazide groups through various substitution and addition reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide group or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives modified with hydrazide functionalities. Key structural variations in similar compounds include:

Compound Name Substituents (Triazole Positions 4 and 5) Hydrazide Modification Molecular Weight Key Properties/Activities References
Target Compound 4-Allyl, 5-(4-toluidinomethyl) 4-Hydroxybenzylidene 436.53 g/mol Predicted kinase inhibition
N′-(4-Methoxybenzylidene)-2-{[4-Methyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 4-Methyl, 5-(3-pyridinyl) 4-Methoxybenzylidene 424.47 g/mol Moderate antibacterial activity
2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N′-Benzylidene Acetohydrazide 4-(4-Methylphenyl), 5-Phenyl Benzylidene 429.51 g/mol Antifungal activity
2-{[5-(4-Chlorophenyl)-4-(p-Tolyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N′-(3-Furylallylidene)Acetohydrazide 4-(p-Tolyl), 5-(4-chlorophenyl) 3-Furylallylidene 452.94 g/mol Anticancer potential (in vitro)

Key Observations :

  • Electron-Donating vs.
  • Triazole Substituents: The allyl and toluidinomethyl groups in the target compound increase steric bulk compared to smaller substituents (e.g., methyl or phenyl), which may influence membrane permeability and metabolic stability .
  • Biological Activity : Compounds with chlorophenyl or furyl substituents (e.g., ) show enhanced anticancer activity, whereas the target compound’s hydroxybenzylidene group aligns with kinase inhibitor scaffolds .

Biological Activity

2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a triazole moiety, which is known for its broad spectrum of biological activities. The presence of the sulfanyl group and the hydrazide structure further enhances its pharmacological profile.

Molecular Formula

  • C : 23
  • H : 26
  • N : 6
  • O : 2
  • S : 1

Biological Activity Overview

  • Antimicrobial Properties
    • Triazole derivatives are widely recognized for their antimicrobial activity. Research indicates that compounds with the triazole scaffold exhibit potent antibacterial and antifungal effects. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • The compound's structure suggests potential anticancer properties. Triazoles have been reported to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
  • Antioxidant Activity
    • Hydrazones, including those derived from triazoles, are noted for their antioxidant capabilities. They can scavenge free radicals due to the presence of labile hydrogen in the NH group, contributing to their protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by various structural components:

  • Sulfur Atom : The adjacent sulfur atom often enhances activity compared to parent compounds .
  • Hydroxy Group : The presence of hydroxyl groups on aromatic rings can significantly increase antibacterial potency .

Case Studies

StudyFindings
Mermer et al. (2020)Synthesized quinolone-triazole hybrids showing high antibacterial activity (MIC: 0.125–8 μg/mL) against multiple pathogens including S. aureus and E. coli .
Barbuceanu et al. (2020)Evaluated mercapto-1,2,4-triazoles with significant antimicrobial potential; some compounds were more potent than standard drugs against C. albicans .
PMC Review (2020)Compiled data on various triazole derivatives exhibiting activities such as antifungal, anticancer, and antiviral effects .

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